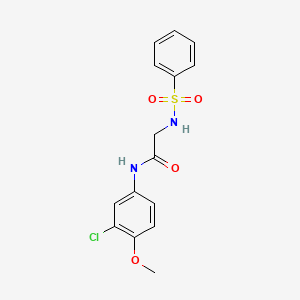

![molecular formula C20H15BrN2O3S B4616611 3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4616611.png)

3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

Overview

Description

Introduction : The compound is related to complex organic structures often involved in pharmaceutical and material chemistry. These compounds are typically characterized by their unique molecular arrangements and interactions.

Synthesis Analysis : A study by Mishra and Moorthy (2016) demonstrated a one-pot synthesis method for related naphthoquinone derivatives, which might be applicable to the synthesis of our target compound (Mishra & Moorthy, 2016).

Molecular Structure Analysis : The molecular structure of similar compounds often includes complex hydrogen bonding and stacking interactions, as shown in a study by Smith and Lynch (2013), which analyzed the crystal structures of adducts involving similar bromophenyl and naphthoic acid derivatives (Smith & Lynch, 2013).

Chemical Reactions and Properties : The reactivity of similar compounds involves various interactions such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the chemical behavior of the compound, as indicated in the study by Smith and Lynch (2013).

Physical Properties Analysis : The physical properties of such compounds, including solubility, melting points, and crystal structure, can be inferred from related studies. For example, the study by Zhu and Qiu (2011) on Schiff bases provides insights into the crystallization and bonding patterns of similar compounds (Zhu & Qiu, 2011).

Chemical Properties Analysis : The chemical properties, including acidity, basicity, and reactivity towards various reagents, are often determined by the functional groups present in the molecule. Studies like that of Singh et al. (2003), which explored the synthesis and activity of naphthyridine derivatives, provide a basis for understanding the chemical behavior of related compounds (Singh et al., 2003).

Scientific Research Applications

Molecular Structure and Noncovalent Interactions

Research involving organic acid-base adducts, including those with naphthoyl components, emphasizes the role of noncovalent interactions in forming complex molecular architectures. These studies showcase the synthesis and characterization of supramolecular complexes, highlighting the importance of classical hydrogen bonds and other weak interactions in their structural formation. Such insights are crucial for designing materials with specific properties and functions, including catalysis and drug delivery systems (Zhang et al., 2014).

Synthesis and Derivatives

Another avenue of research focuses on the synthesis of derivatives related to naphthoic acid, demonstrating methods for creating compounds with potential applications in dyes, pigments, and pharmaceuticals. For instance, the synthesis of amides of 3-hydroxy-2-naphthoic acid derived from aminobenzimidazolone and aminobenzoxazolone represents a methodological advancement in producing compounds with specific functional applications (Kraska & Boruszczak, 1990).

Catalytic Applications

Further research into Brønsted acidic ionic liquids for synthesizing benzothiazolylaminomethyl-naphthols highlights the potential for using similar compounds in catalytic processes. These findings suggest the possibility of employing related structures in various synthesis reactions, providing efficient and environmentally friendly alternatives to traditional catalytic methods (Shaterian & Hosseinian, 2015).

Host-Guest Chemistry

Research on host-guest chemistry involving methylbenzoic acid derivatives underscores the significance of molecular recognition and encapsulation in designing functional materials. These studies provide a foundation for developing advanced materials capable of selective interaction and response to various stimuli, with applications ranging from sensing to drug delivery (Pedireddi et al., 1998).

properties

IUPAC Name |

3-[(5-bromonaphthalene-1-carbonyl)carbamothioylamino]-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O3S/c1-11-8-9-12(19(25)26)10-17(11)22-20(27)23-18(24)15-6-2-5-14-13(15)4-3-7-16(14)21/h2-10H,1H3,(H,25,26)(H2,22,23,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZUVGDGIKWBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4616528.png)

![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4616541.png)

![3-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616564.png)

![N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616568.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)

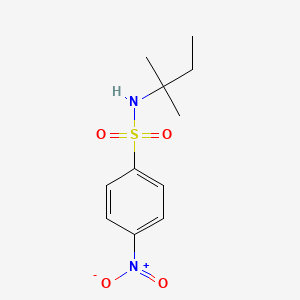

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)

![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)

![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)